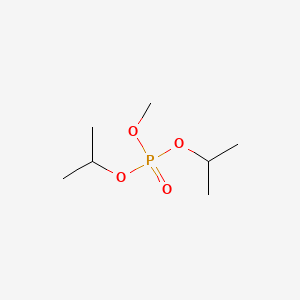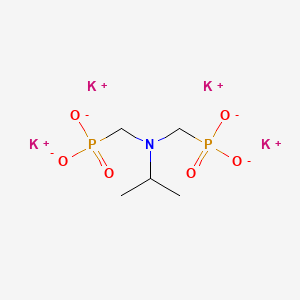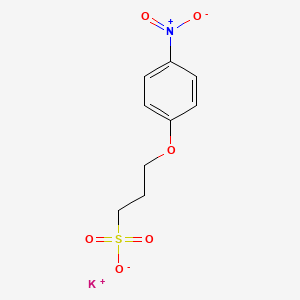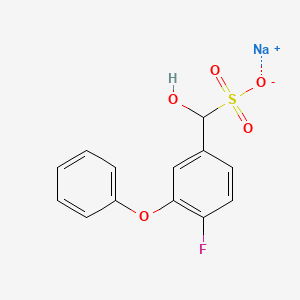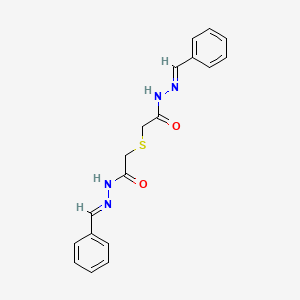
Acetic acid, 2,2'-thiobis-, bis(((1E)-phenylmethylene)hydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) is a complex organic compound with a unique structure that includes both acetic acid and thiobis functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) typically involves the reaction of 2,2’-thiodiacetic acid with phenylmethylene hydrazine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiodiacetic acid: A related compound with similar structural features but different functional groups.
Thiodiglycolic acid: Another similar compound with distinct chemical properties.
Uniqueness
Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) is unique due to its specific combination of acetic acid and thiobis functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
References
Properties
CAS No. |
15054-60-1 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O2S/c23-17(21-19-11-15-7-3-1-4-8-15)13-25-14-18(24)22-20-12-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI Key |
KXBZBEIHDZTADD-AYKLPDECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



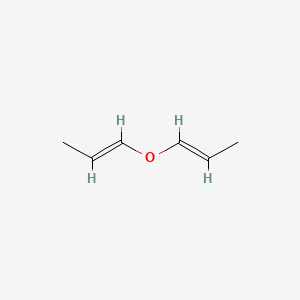

![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)


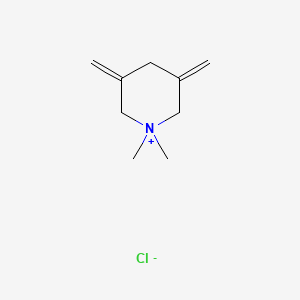

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
